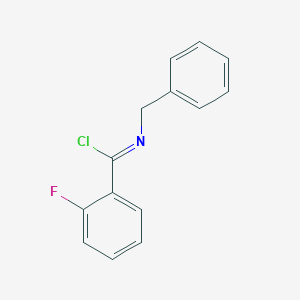
N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride: is an organic compound that features a benzene ring substituted with a benzyl group, a fluorine atom, and a carboximidoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride typically involves the reaction of 2-fluorobenzonitrile with benzyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Fluorobenzonitrile+Benzyl chloride→N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in the treatment of certain diseases or conditions.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also be used as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
- N-Benzyl-2-chlorobenzene-1-carboximidoyl chloride
- N-Benzyl-2-bromobenzene-1-carboximidoyl chloride
- N-Benzyl-2-iodobenzene-1-carboximidoyl chloride
Comparison: N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound may exhibit different reactivity patterns and biological activities.
Propiedades
Número CAS |
114081-69-5 |
|---|---|
Fórmula molecular |
C14H11ClFN |
Peso molecular |
247.69 g/mol |
Nombre IUPAC |
N-benzyl-2-fluorobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11ClFN/c15-14(12-8-4-5-9-13(12)16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
AVNUFBKQAGUUOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)

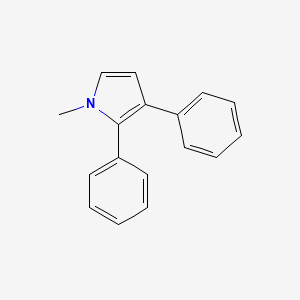


![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
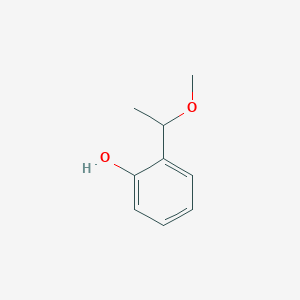
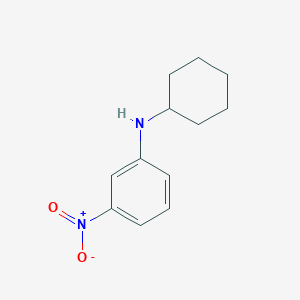
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
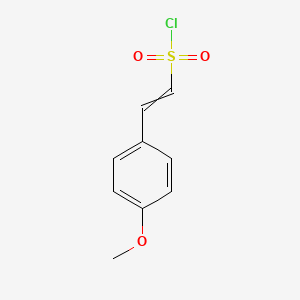
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)

